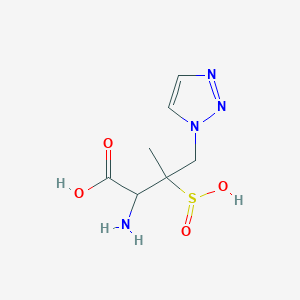

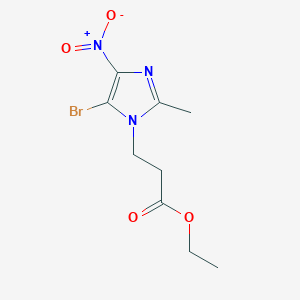

α-氨基-β-甲基-β-磺基-1H-1,2,3-三唑-1-丁酸

描述

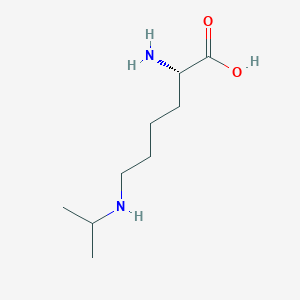

Asymmetric Synthesis of Alpha-Amino Acids

The asymmetric synthesis of alpha-amino acids is a critical area of study due to their importance in the development of pharmaceuticals and natural products. The research presented in the papers focuses on the synthesis of such compounds using sulfinimines as a key intermediate.

The first paper discusses the preparation of N-sulfinyl alpha-amino 1,3-dithioketals, which are synthesized with high diastereomeric excess (de) and good yield by treating sulfinimines with lithio-1,3-dithianes . This process is significant as it provides a method to create stable alpha-amino 1,3-dithioketals and N-sulfinyl alpha-amino ketones by selectively removing the N-sulfinyl or the thioketal groups. The resulting chiral building block is then utilized in the asymmetric synthesis of the amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, which is a component of polyoxypeptin, a compound of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. In the case of the alpha-amino 1,3-dithioketals, the stereochemistry is particularly important. The research indicates that the stereochemical outcome of the synthesis is reliable, leading to compounds with the desired configuration. This is essential for the compounds' potential use in pharmaceuticals, where the 3D arrangement of atoms can significantly impact the drug's effectiveness .

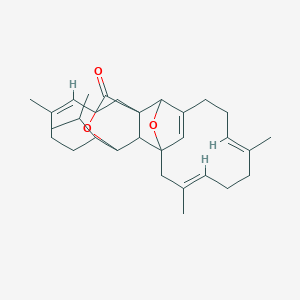

Chemical Reactions Analysis

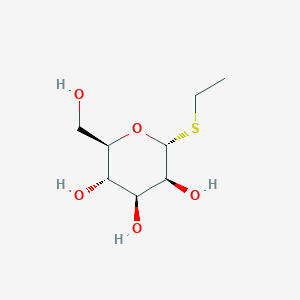

The second paper explores the sulfinimine-mediated Strecker synthesis, which is used to produce polyhydroxylated sulfinimines from protected 1,2-O-isopropyliden-L-threoses . The reaction yields alpha-amino nitriles with good yield and de. Notably, the diastereoselectivity of the reaction is influenced by the absolute configuration of the sulfinyl group, rather than a double stereodifferentiation effect, which is often a concern in asymmetric synthesis . The hydrolysis of the amino nitriles results in the formation of a lactone, specifically 2-amino 2-deoxy L-xylono-1,5-lactone (polyoxamic acid lactone), rather than polyoxamic acid .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of alpha-amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic acid, the synthesis methods described indicate that the compounds are stable and can be manipulated to yield various derivatives. The stability and reactivity of these compounds are essential for their potential application in the synthesis of more complex molecules, such as peptides and peptidomimetics .

科学研究应用

-

Scientific Field: Infectious Disease Research

-

Scientific Field: Asymmetric Synthesis and Application of α-Amino Acids

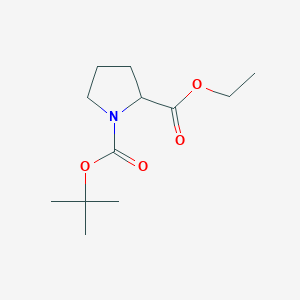

- Application Summary : Alpha-Amino acids, including potentially “alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid”, are indispensable building blocks of life and serve countless biological functions . They are widely applied in the pharmaceutical, agrochemical, and food industries .

- Methods of Application : These compounds are used in the preparation of new synthetic enzymes, hormones, and immunostimulants . Sterically constrained alpha-Amino acids have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

- Results or Outcomes : The outcomes of these applications are broad and varied, impacting virtually every bio-related industrial and academic endeavor .

-

Scientific Field: Polymer Science

- Application Summary : Alpha-Amino acids can be used in the ring opening polymerization to create polypeptides .

- Methods of Application : The specific methods involve the ring opening polymerization of α-amino acid N-carboxyanhydrides .

- Results or Outcomes : The outcomes of this process are polypeptides, which have a variety of applications in materials science and biotechnology .

-

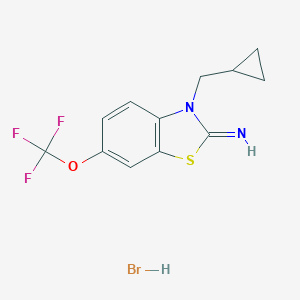

Scientific Field: Pharmacology

- Application Summary : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of triazoles and their derivatives can help in the development of new therapeutic agents .

-

Scientific Field: Neurology

- Application Summary : The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of triazoles and their derivatives can help in the development of new neurological agents .

-

Scientific Field: Infectious Disease Research

- Application Summary : Triazoles and their derivatives have significant antiviral and antimicrobial activities .

- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of triazoles and their derivatives can help in the development of new antiviral and antimicrobial agents .

-

Scientific Field: Antiviral Research

-

Scientific Field: Antimicrobial Research

-

Scientific Field: Antitubercular Research

-

Scientific Field: Anticancer Research

-

Scientific Field: Anticonvulsant Research

-

Scientific Field: Analgesic Research

未来方向

属性

IUPAC Name |

2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKDZWPPZOALOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186747 | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid | |

CAS RN |

118175-11-4 | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)